

"bioactivity comparison of Vitexin-2"-O-rhamnoside from different plant sources"

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Compound of Interest

Compound Name: *Vitexin-2"-O-rhamnoside*

Cat. No.: *B10775695*

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A comparative analysis of the bioactivity of **Vitexin-2"-O-rhamnoside**, a notable flavonoid glycoside, from various botanical sources reveals a spectrum of therapeutic potentials. This guide offers an objective comparison based on available experimental data, focusing on the antioxidant, anti-inflammatory, and antinociceptive properties of this compound as identified in different plant species.

Vitexin-2"-O-rhamnoside has been isolated from a range of plants, including species of Hawthorn (*Crataegus*), Passionflower (*Passiflora*), and *Allophylus edulis*. While direct comparative studies on the bioactivity of the purified compound from different origins are scarce, analysis of extracts with quantified levels of **Vitexin-2"-O-rhamnoside** provides valuable insights into its potential efficacy.

Quantitative Bioactivity Data

The following tables summarize the concentration of **Vitexin-2"-O-rhamnoside** found in various plant sources and the associated bioactivities of the plant extracts. It is important to note that the bioactivity is attributed to the entire extract, wherein **Vitexin-2"-O-rhamnoside** is a significant component.

Table 1: Concentration of **Vitexin-2"-O-rhamnoside** in Different Plant Sources

Plant Species	Plant Part	Concentration of Vitexin-2''-O-rhamnoside	Reference
Crataegus turkestanica	Leaves	4.25 mg/g DW	[1]
Crataegus curvisepala	Leaves	0.03 mg/g DW	[1]
Crataegus pseudoheterophylla	Fruits	0.17 mg/g DW	[2]
Passiflora foetida	Leaves	7.21% of lyophilized aqueous extract	
Passiflora setacea	Leaves	3.66% of lyophilized aqueous extract	
Passiflora alata	Leaves	2.89% of lyophilized aqueous extract	
Echinodorus scaber	Leaves	5.43 to 33.13 µg/mg of extract	[3]
Allophylus edulis	Leaves	Major compound in hydromethanolic fraction	[4]
Averrhoa carambola	Not specified	Identified as a key compound in potent antioxidant extract	[5]

Table 2: Comparative Bioactivity of Plant Extracts Containing **Vitexin-2''-O-rhamnoside**

Bioactivity	Plant Species	Extract/Fraction	Key Result	Assay	Reference
Antioxidant	Crataegus spp.	Leaf and Flower Extracts	Activity ranged from 0.9 to 4.65 mmol Fe ⁺⁺ /g DW	FRAP	[6]
Antioxidant	Averrhoa carambola	Aqueous Extract	Showed antioxidant activity rivaling quercetin	DPPH	[5]
Anti-inflammatory	Allophylus edulis	Lyophilized Infusion	Significant reduction in paw edema and neutrophil migration	Carrageenan-induced paw edema	[4]
Anti-inflammatory	Ephedra spp.	Not specified	Identified as a potential core compound for anti-acute lung injury activity	In vitro ALI model	[7]
Antinociceptive	Echinodorus scaber	Leaf Extract	Reduced writhes by 36.4-62.5% at 10 mg/kg and 47.4-79.8% at 50 mg/kg	Acetic acid-induced writhing	[3]
Antimicrobial	Crataegus spp.	Leaf and Flower	No significant activity	Not specified	[8]

Extracts against *S.*
 aureus

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

High-Performance Liquid Chromatography (HPLC) for Quantification

The quantification of **Vitexin-2''-O-rhamnoside** in plant extracts is crucial for comparative analysis. A common method involves Reverse-Phase HPLC with a Diode-Array Detector (DAD).

- Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, often an aqueous-methanolic or aqueous-ethanolic solution. The resulting extract is filtered and, if necessary, concentrated.
- Chromatographic Conditions:
 - Column: A C18 or phenyl column is typically used.
 - Mobile Phase: A gradient elution is employed, commonly with a mixture of acidified water (e.g., with formic or acetic acid) and acetonitrile or methanol.
 - Detection: The DAD is set to monitor at the maximum absorbance wavelength for **Vitexin-2''-O-rhamnoside**, which is around 340 nm.
 - Quantification: A calibration curve is generated using a pure standard of **Vitexin-2''-O-rhamnoside** at various concentrations. The concentration in the plant extracts is then determined by comparing the peak area to the calibration curve.

Antioxidant Activity Assays

1. Ferric-Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).

- **Reagent Preparation:** The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$.
- **Procedure:** The plant extract is mixed with the FRAP reagent and incubated. The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue color.
- **Measurement:** The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 593 nm).
- **Quantification:** The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO_4 or Trolox.

2. **2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay:** This assay evaluates the ability of the extract to donate a hydrogen atom to the stable DPPH radical.

- **Procedure:** The plant extract is incubated with a methanolic solution of DPPH. In the presence of an antioxidant, the violet color of the DPPH radical fades.
- **Measurement:** The decrease in absorbance is measured at approximately 517 nm.
- **Quantification:** The percentage of DPPH radical scavenging activity is calculated. The IC_{50} value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is often determined to compare the potency of different extracts.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

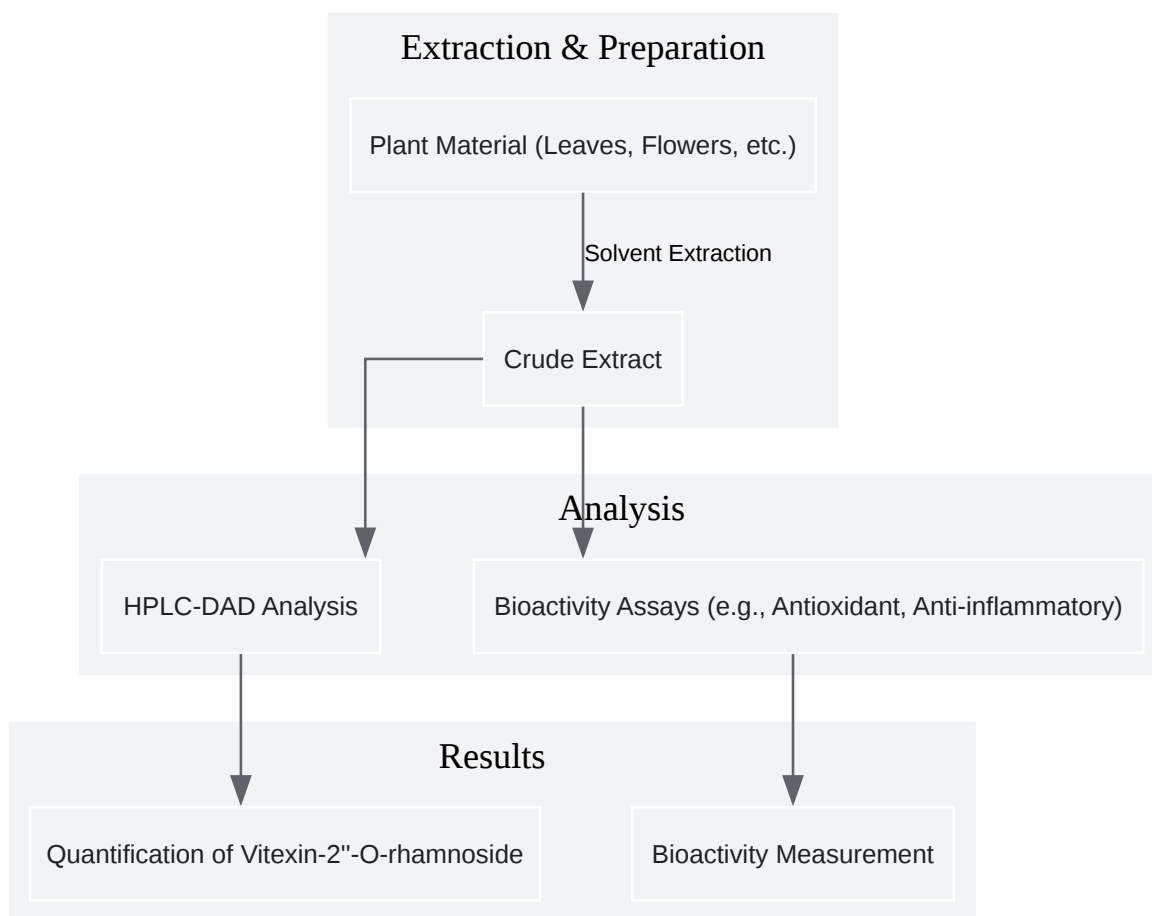
This in vivo assay is a standard model for evaluating acute inflammation.

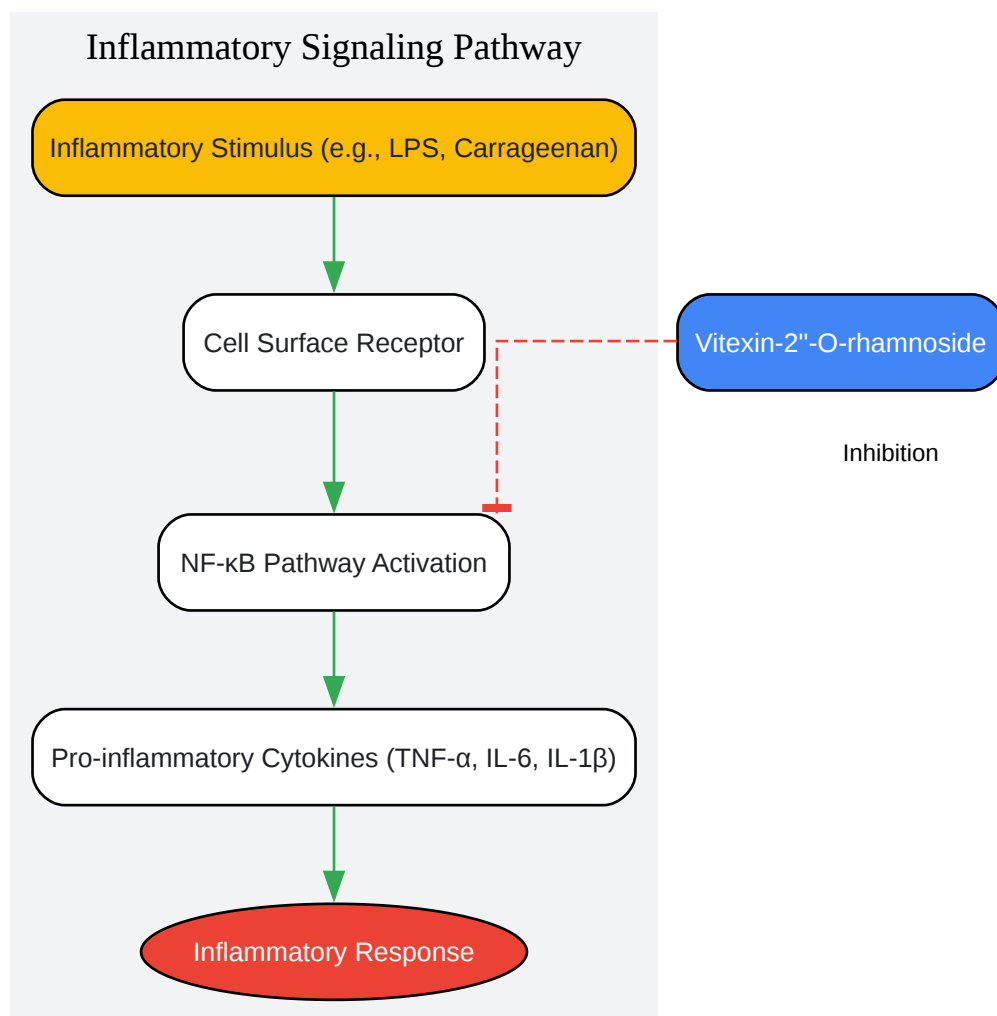
- **Animal Model:** Typically, rats or mice are used.
- **Procedure:** The plant extract is administered to the animals, usually orally. After a set period, a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.

- **Measurement:** The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
- **Evaluation:** The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of a control group that received only the vehicle.

Visualizations

The following diagrams illustrate the experimental workflow for analyzing **Vitexin-2''-O-rhamnoside** and a potential signaling pathway involved in its anti-inflammatory action.





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